6-(2-FURYL)-3-(HEPTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
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Overview
Description
6-(2-FURYL)-3-(HEPTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound featuring a unique fusion of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-3-(HEPTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the furyl and heptylthio groups through substitution reactions. Common reagents used in these steps include furfural, heptylthiol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-3-(HEPTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: The compound might be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 6-(2-FURYL)-3-(HEPTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are used in organic synthesis and pharmaceutical chemistry.
1H-benzo[d]imidazol-2-yl derivatives: These compounds are also valuable in synthetic chemistry and have applications in drug development.
Uniqueness
What sets 6-(2-FURYL)-3-(HEPTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE apart is its unique combination of furyl, heptylthio, and triazino-benzoxazepine moieties. This unique structure may confer specific chemical and biological properties not found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H24N4O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-heptylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C21H24N4O2S/c1-2-3-4-5-8-14-28-21-23-20-18(24-25-21)15-10-6-7-11-16(15)22-19(27-20)17-12-9-13-26-17/h6-7,9-13,19,22H,2-5,8,14H2,1H3 |
InChI Key |
MKNKRSSGABOLOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CO4)N=N1 |
Canonical SMILES |
CCCCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CO4)N=N1 |
Origin of Product |
United States |
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